molecular formula C10H10INO B14585515 3-Methyl-2-phenyl-1,3-oxazol-3-ium iodide CAS No. 61372-54-1

3-Methyl-2-phenyl-1,3-oxazol-3-ium iodide

Cat. No.: B14585515
CAS No.: 61372-54-1
M. Wt: 287.10 g/mol
InChI Key: SKZBNIJMHDFQLF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-phenyl-1,3-oxazol-3-ium iodide is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a methyl group at the 3-position and a phenyl group at the 2-position, with an iodide ion as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-phenyl-1,3-oxazol-3-ium iodide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of N-propargylamides with aryl iodides in the presence of palladium catalysts, such as Pd2(dba)3, and bases like NaOtBu . The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, leading to the formation of the oxazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-phenyl-1,3-oxazol-3-ium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydrooxazoles. Substitution reactions can lead to various substituted oxazole derivatives.

Scientific Research Applications

3-Methyl-2-phenyl-1,3-oxazol-3-ium iodide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-2-phenyl-1,3-oxazol-3-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with DNA and RNA can result in antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-oxazole: Lacks the methyl group at the 3-position.

    3-Methyl-1,3-oxazole: Lacks the phenyl group at the 2-position.

    2-Methyl-1,3-oxazole: Lacks the phenyl group at the 2-position and has a methyl group at the 2-position instead.

Uniqueness

3-Methyl-2-phenyl-1,3-oxazol-3-ium iodide is unique due to the presence of both the methyl and phenyl groups, which contribute to its distinct chemical properties and reactivity. The iodide ion also plays a crucial role in its solubility and stability.

Properties

CAS No.

61372-54-1

Molecular Formula

C10H10INO

Molecular Weight

287.10 g/mol

IUPAC Name

3-methyl-2-phenyl-1,3-oxazol-3-ium;iodide

InChI

InChI=1S/C10H10NO.HI/c1-11-7-8-12-10(11)9-5-3-2-4-6-9;/h2-8H,1H3;1H/q+1;/p-1

InChI Key

SKZBNIJMHDFQLF-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C(OC=C1)C2=CC=CC=C2.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.